2-({4-ALLYL-5-[4-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
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Overview
Description
2-({4-ALLYL-5-[4-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with the molecular formula C20H22N6OS. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[4-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and aldehydes or ketones.
Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction, where an allyl halide reacts with the triazole intermediate.
Attachment of the Dimethylamino Phenyl Group: This step involves the coupling of the dimethylamino phenyl group to the triazole ring, typically through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-({4-ALLYL-5-[4-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl and dimethylamino phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
2-({4-ALLYL-5-[4-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It is explored for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-({4-ALLYL-5-[4-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. The dimethylamino phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE
- **2-({4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE
Uniqueness
2-({4-ALLYL-5-[4-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group and the dimethylamino phenyl group enhances its reactivity and bioactivity compared to similar compounds.
Properties
IUPAC Name |
2-[[5-[4-(dimethylamino)phenyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-4-9-20-14(17-18-15(20)22-10-13(16)21)11-5-7-12(8-6-11)19(2)3/h4-8H,1,9-10H2,2-3H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZNABJELYFGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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